molecular formula C17H14BrNOS2 B6477582 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-bromobenzamide CAS No. 2640972-20-7

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-bromobenzamide

Cat. No. B6477582
CAS RN: 2640972-20-7
M. Wt: 392.3 g/mol
InChI Key: FLGPVLIHEUAVSO-UHFFFAOYSA-N
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Description

The compound “N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-bromobenzamide” is a complex organic molecule. It contains a bithiophene unit, which is a type of aromatic compound that consists of two thiophene rings fused together . Bithiophene and its derivatives have been extensively studied for their potential applications in organic electronics .


Molecular Structure Analysis

The molecular structure of bithiophene-based compounds can be quite complex. The introduction of the bithiophene unit can result in high molecular weight and improved interchain interaction . The molecular structure of these compounds can greatly influence their physical and chemical properties .


Chemical Reactions Analysis

Bithiophene compounds can undergo various chemical reactions. For instance, they can be polymerized through Stille coupling reactions to form new conjugated polymers .


Physical And Chemical Properties Analysis

The physical and chemical properties of bithiophene-based compounds can vary widely depending on their specific structure and the nature of any substituents . For example, they can exhibit different melting points, molecular weights, and other properties .

Scientific Research Applications

Synthesis of Novel Bithiophene Derivatives

This compound can be used in the synthesis of novel bithiophene derivatives. New catalytically or high pressure activated reactions and routes, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination have been used for the synthesis of these derivatives .

Organic Solar Cells

The ability of 2,2’-bithiophene to act as an electron donor in an organic solar cell can be influenced through the addition of substituents. The nature of these substituents can result in differing impacts on the molecule’s excitation energy .

Organic Electronics

Compounds containing thiophene, bithiophene or oligothiophene motifs are particularly popular because they are used in various fields of science and technology, ranging from organic chemistry and synthesis to material science, technology, medicine and pharmaceutical science . They are used in organic electronics and are still intensively investigated in OLED , organic field-effect transistor and solar cell technology.

Building Blocks for Organic Solar Cells

Substituted 2,2’-bithiophene acts as building blocks for organic solar cells . The ground and excited state geometries of trans and cis 2,2’-bithiophene were investigated using the CC2 and ADC (2) ab initio methods .

High Performing N-Type Polymers

Poly{[N,N′-bis(2-octyldodecyl)-1,4,5,8-naphthalene-dicarboximide-2,6-diyl]-alt-5,5′-(2,2′-bithiophene)}, P-(NDI2OD-T2) (Polyera ActivInk N2200), is one of the extensively studied high performing n-type polymers . P(NDI2OD-T2) polymer was extensively utilized in all-PSCs and OFET applications due to its .

Substituted Polythiophene of Infinite Length

A final series of calculations were performed on unsubstituted, OH and OC (H)O substituted oligomers of three and four repeat units and the reciprocal of the repeat units against adiabatic excitation energy plotted in order to extrapolate to the excitation energy of a theoretical substituted polythiophene of infinite length .

Future Directions

The future directions for research on “N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-bromobenzamide” and similar compounds could involve further exploration of their potential applications in organic electronics and other fields . Additionally, more studies could be conducted to better understand their synthesis, properties, and safety profiles.

properties

IUPAC Name

2-bromo-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNOS2/c18-14-5-2-1-4-13(14)17(20)19-10-9-12-7-8-16(22-12)15-6-3-11-21-15/h1-8,11H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGPVLIHEUAVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(S2)C3=CC=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-bromobenzamide

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